Flusulfamide

Catalog No.
S582612
CAS No.
106917-52-6
M.F
C13H7Cl2F3N2O4S
M. Wt
415.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flusulfamide

CAS Number

106917-52-6

Product Name

Flusulfamide

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C13H7Cl2F3N2O4S

Molecular Weight

415.2 g/mol

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F

Synonyms

flusulfamide

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Flusulfamide is a crystalline solid that has a melting point of 262-265°C. The drug is stable in acidic and neutral pH conditions, but it is susceptible to hydrolysis in basic pH conditions. Flusulfamide has a pKa of 7.6, and it exists primarily in its anionic form at physiological pH. The drug contains a fluorobenzene moiety, which imparts its lipophilic properties and contributes to its biological activities.
Flusulfamide (4-amino-N-(fluorobenzene-4-sulfonamido)benzamide) is an aromatic sulfonamide drug that was synthesized and evaluated for its biological activities in scientific research. Flusulfamide exhibits promising antitumor and antibacterial activities due to its unique chemical structure and mechanism of action. In this paper, we will review the definition and background of flusulfamide, its physical and chemical properties, synthesis, characterization, analytical methods, biological activities, toxicity, safety profile, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Flusulfamide is a sulfonamide drug that belongs to the family of benzene derivatives. It was first synthesized by Mochizuki et al. in 1988, and its chemical structure was elucidated by infrared, mass, and nuclear magnetic resonance (NMR) spectroscopy. Flusulfamide has a molecular formula of C14H12FN3O3S, and a molecular weight of 337.33 g/mol. The drug is a white solid that is soluble in dimethylsulfoxide (DMSO) and scarcely soluble in water.
Flusulfamide can be prepared by reaction of 4-aminobenzoic acid with fluorobenzenesulfonyl chloride in the presence of a base, followed by coupling with 4-aminobenzamide. The final product is purified by recrystallization or column chromatography. The structure of flusulfamide is confirmed by spectroscopic methods, such as NMR, mass, and infrared spectroscopy.
Flusulfamide can be analyzed by various analytical methods, including high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), gas chromatography (GC), and capillary electrophoresis (CE). The drug can also be quantified by enzyme-linked immunosorbent assay (ELISA) or fluorescent probing.
Flusulfamide exhibits promising antitumor activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancer cells. The drug inhibits cell proliferation and induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase/AKT (PI3K/AKT). Flusulfamide also has potent antibacterial activity against gram-positive and gram-negative bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. The drug inhibits bacterial growth by interfering with the synthesis of folate, a key metabolite in nucleic acid synthesis.
Flusulfamide has a low toxicity profile in vivo and in vitro, as evidenced by its high therapeutic index and low acute toxicity. The drug does not induce significant adverse effects on the cardiovascular, respiratory, and nervous systems. Flusulfamide is well-tolerated by animals and humans at therapeutic doses. However, long-term toxicity studies and safety evaluations are needed to determine the safety of flusulfamide in clinical use.
Flusulfamide has a wide range of applications in scientific experiments, such as cancer research, bacterial infection models, and drug discovery. The drug can be used to study the molecular mechanisms of cancer cell proliferation, apoptosis, and drug resistance. Flusulfamide can also be employed to investigate the efficacy and toxicity of anticancer and antibacterial agents in vitro and in vivo. Additionally, flusulfamide can be used as a lead compound for the development of novel sulfonamide drugs with improved bioavailability, selectivity, and pharmacokinetics.
The current state of research on flusulfamide is focused on its biological activities, structure-activity relationships, and mechanism of action. Recent studies have revealed the role of flusulfamide in modulating the immune system and the tumor microenvironment, which may enhance its antitumor efficacy. Other investigations have explored the possibility of using flusulfamide as a synergistic agent in combination with other chemotherapeutic or immunotherapeutic agents. Moreover, the development of novel formulations and delivery systems of flusulfamide is being pursued to improve its bioavailability and therapeutic index.
The future directions of flusulfamide research are numerous. Here are some potential areas of research:
1. Exploration of the molecular mechanisms of flusulfamide in drug resistance and tumor heterogeneity.
2. The evaluation of the immunomodulatory and immunosuppressive effects of flusulfamide in cancer models.
3. Investigation of the metabolic fate and pharmacokinetics of flusulfamide in animals and humans.
4. Development of novel formulations, prodrugs, and delivery systems of flusulfamide to overcome its limitations in drug delivery.
5. Screening of flusulfamide analogs and derivatives for improved anticancer and antibacterial activities.
6. Elucidation of the structure-activity relationships of flusulfamide and related sulfonamide drugs.
7. Preclinical and clinical trials of flusulfamide as a monotherapy or combination therapy in cancer and bacterial infections.
8. Investigation of the impact of flusulfamide on tumor-associated macrophages, T cells, and other immune cells in the tumor microenvironment.
9. The assessment of the long-term toxicity, mutagenicity, and carcinogenicity of flusulfamide in animal models.
Flusulfamide is a promising sulfonamide drug that exhibits potent antitumor and antibacterial activities. Flusulfamide has a unique chemical structure and mechanism of action that make it an attractive candidate for drug discovery and development. The future directions of flusulfamide research are diverse, ranging from basic research on its biological properties to clinical trials of its therapeutic efficacy. Flusulfamide has the potential to revolutionize cancer and bacterial infection treatment, but further studies and evaluations are needed to fully realize its potential.

XLogP3

4.4

Melting Point

170.0 °C

UNII

LKO7028G4U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

106917-52-6

Wikipedia

Flusulfamide

Use Classification

Agrochemicals -> Fungicides

Dates

Modify: 2023-09-12

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